Benzylsulfinylsulfanylmethylbenzene

Cytotoxicity profiling Redox biology Thiosulfinate selectivity

Researchers studying glutathione-dependent cytotoxicity or alliinase kinetics require a reliable benzyl-substituted thiosulfinate. Petivericin (CAS 16302-98-0) delivers defined pharmacological selectivity: GSH depletion EC₅₀ separable (~2.4×) from anti-lipid peroxidation EC₅₀; 60% alliinase inhibition at 100 μM; verified radical-trapping kinh ≈ 1.2×10⁵ M⁻¹ s⁻¹. Single-batch supply ensures cross-study reproducibility.

Molecular Formula C14H14OS2
Molecular Weight 262.4 g/mol
CAS No. 16302-98-0
Cat. No. B058905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylsulfinylsulfanylmethylbenzene
CAS16302-98-0
Synonymspetivericin
S-benzyl phenylmethanethiosulfinate
Molecular FormulaC14H14OS2
Molecular Weight262.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSS(=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14OS2/c15-17(12-14-9-5-2-6-10-14)16-11-13-7-3-1-4-8-13/h1-10H,11-12H2
InChIKeyVUJONJHZKSZFSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Petivericin Procurement & Comparator Landscape


Benzylsulfinylsulfanylmethylbenzene (CAS 16302-98-0), also referred to as petivericin, S-benzyl phenylmethanesulfinothioate, or S-benzyl phenylmethanethiosulfinate, is a naturally occurring thiosulfinate (R-S(O)-S-R') first isolated from Petiveria alliacea L. [1]. The compound features a chiral sulfinyl sulfur centre and two benzyl moieties, distinguishing it from allyl-substituted thiosulfinates such as allicin [2]. Its reactivity profile—encompassing peroxyl radical-trapping, glutathione-mediated cytotoxicity, and alliinase feedback inhibition—is strongly governed by its moderate lipophilicity (XLogP3 ≈ 3.0) and the presence of activated benzylic methylene protons [3].

Pathway Study Cytosolic redox biology and GSH-dependent cytotoxicity investigation
Selection Context Chiral thiosulfinate scaffold with benzylic methylene requirement for RTA activity
Assay Context Alliinase enzyme inhibition and plant sulfur defense regulation studies

Petivericin Non-Interchangeability


Thiosulfinates are not functionally interchangeable despite a shared S(O)-S pharmacophore. The substitution of allyl for benzyl groups (allicin vs. petivericin) alters lipophilicity, cellular partitioning, and cytotoxicity thresholds, while oxidation-state variation (disulfide → thiosulfinate → thiosulfonate) fundamentally changes electrophilic reactivity toward glutathione and enzyme active-site cysteines [1]. Synthetic lipophilic analogs such as hexylated petivericin exhibit radically different cell-fate outcomes: they act as membrane-anchored radical-trapping antioxidants without depleting intracellular glutathione, whereas petivericin itself partitions to the cytosol, depletes GSH, and induces cell death at concentrations that overlap with its lipid peroxidation-inhibitory EC₅₀ [2]. These distinctions render simple analog-based procurement decisions scientifically invalid for any experiment probing redox biology, enzyme inhibition, or cytotoxicity.

Allicin Cytotoxicity and anti-lipid peroxidation profiles may overlap differently; reported selectivity window may not transfer.
Hexylated analog Membrane-partitioning vs. cytosol-partitioning property differs; GSH-sparing behavior may not replicate.
Thiosulfonate analog Oxidation state alters electrophilic reactivity profile; broader sulfhydryl reactivity may shift selectivity interpretation.

Petivericin Differentiation Evidence


Cytotoxicity Selectivity vs. Allicin

In parallel lipid peroxidation inhibition and cytotoxicity assays using human TF1a erythroblasts, petivericin exhibited a measurable separation between its anti-lipid peroxidation EC₅₀ and its cytotoxic TC₅₀, whereas allicin showed near-complete overlap between efficacy and toxicity. For allicin, the EC₅₀ for inhibiting lipid peroxidation (DEM initiation) was 20 ± 1 μM and the TC₅₀ for cell death was 39 ± 1 μM, yielding a selectivity ratio of approximately 2. In contrast, petivericin displayed an EC₅₀ of 23 ± 2 μM and a TC₅₀ of 56 ± 3 μM, yielding a selectivity ratio of approximately 2.4—a 25% wider window [1]. This difference, though modest, is reproducible and statistically significant (p < 0.05), indicating that petivericin may be preferable when cellular toxicity must be minimised at antioxidant-effective concentrations.

Cytotoxicity Selectivity vs. Allicin
Head-to-head
~2.4 vs 2.0 selectivity ratio Petivericin TC₅₀/EC₅₀: 56/23 μM. Allicin TC₅₀/EC₅₀: 39/20 μM. TF1a cells.
Supports cytotoxicity endpoint review; reported wider separation between activity and cell-death thresholds.
Reproducible difference (p
GSH Depletion vs. Hexylated Analog
Head-to-head
Concentration-dependent GSH depletion vs. GSH-sparing. Petivericin depletes GSH ≥40 μM; hexylated analog spares GSH up to 200 μM in TF1a cells.
Reported cell-model response context; cytosolic thiol reactivity is variable of interest.
Mechanistic divergence based on subcellular partitioning.
Alliinase Inhibition vs. Pyruvate
Head-to-head
60% vs 29% inhibition at 1 h Petivericin 100 μM vs Pyruvate 8.4 mM; ~175-fold higher potency per-concentration.
Supports plant defense pathway-study fit; pyruvate not a viable substitute.
DART-HRMS monitored assay; complete inhibition by 2 h.
RTA Mechanism: Benzylic Methylene
Cross-study comparable
kinh 1.2×10⁵ M⁻¹s⁻¹; IC₅₀ 1.1 μM in bilayers. Non-benzylic analog is essentially inactive. Allicin IC₅₀ = 1.2 μM.
Benzylic methylene is required for radical-trapping activity; structural determinant context.
Cope elimination generates active sulfenic acid species.
Lipophilicity-Driven Partitioning
Head-to-head
XLogP3 3.0 vs >5 Petivericin: cytosol-localized. Hexylated analog: membrane-localized.
Property governs subcellular distribution; cytosol-targeting vs. membrane-targeting probe context.
NAC-dependence confirms mechanism switch.
Thiosulfinate vs. Thiosulfonate
Class-level inference
Intermediate electrophilicity (S(IV)-S(II)) vs. potent thiosulfonate (S(VI)-S(II)). Thiosulfonate achieves 94-100% inhibition of certain cysteine enzymes at 1 mM; head-to-head k_inact absent.
Oxidation-state context for cysteine protease selectivity profiling; data to verify.
Predicted cathepsin D target (92.37% probability).
Cytotoxicity profiling Redox biology Thiosulfinate selectivity

Glutathione Depletion vs. Hexylated Analog

Total cellular thiol measurements in TF1a erythroblasts demonstrated that petivericin progressively depletes glutathione (GSH) at concentrations approaching its cytotoxic threshold, whereas the synthetic hexylated analog of petivericin showed essentially no effect on total thiol levels across the entire tested concentration range (5–200 μM) [1]. Specifically, at concentrations ≥40 μM, petivericin caused marked reduction in cellular thiol content relative to total protein, while hexylated petivericin-treated cells maintained thiol levels indistinguishable from vehicle controls. This dichotomy arises because petivericin, lacking sufficient lipophilicity, partitions to the cytosol where it directly reacts with GSH; the hexylated analog instead partitions to lipid membranes and generates a membrane-anchored sulfenic acid that traps peroxyl radicals without depleting cytosolic thiols [1].

GSH Depletion vs. Hexylated Analog
Head-to-head
Concentration-dependent GSH depletion vs. GSH-sparing. Petivericin depletes GSH ≥40 μM; hexylated analog spares GSH up to 200 μM in TF1a cells.
Reported cell-model response context; cytosolic thiol reactivity is variable of interest.
Mechanistic divergence based on subcellular partitioning.
Glutathione homeostasis Electrophilic stress Thiol reactivity

Alliinase Inhibition Potency vs. Pyruvate

Petivericin functions as a potent feedback inhibitor of alliinase, the enzyme responsible for its own biosynthesis in Petiveria alliacea. In a DART-HRMS-monitored assay using isotopically labeled analogues, petivericin at 100 μM inhibited alliinase activity by 60% after 1 h, compared to only 29% inhibition by pyruvate at 8.4 mM—a concentration 84-fold higher [1]. The combination of petivericin (100 μM) and pyruvate (8.4 mM) produced 65% inhibition, which is only marginally greater than petivericin alone, indicating that the thiosulfinate is the dominant inhibitory species. By 2 h, alliinase activity in the presence of these downstream products had ceased completely [1]. This negative feedback loop is unique to the thiosulfinate product class and is not observed with other metabolite classes in the same pathway.

Alliinase Inhibition vs. Pyruvate
Head-to-head
60% vs 29% inhibition at 1 h Petivericin 100 μM vs Pyruvate 8.4 mM; ~175-fold higher potency per-concentration.
Supports plant defense pathway-study fit; pyruvate not a viable substitute.
DART-HRMS monitored assay; complete inhibition by 2 h.
Enzyme inhibition Plant defense chemistry Alliinase regulation

RTA Mechanism: Benzylic Methylene Requirement

The peroxyl radical-trapping antioxidant activity of petivericin depends critically on the presence of benzylic methylene protons flanking the sulfinyl sulfur, which facilitate Cope elimination to generate a phenylmethanesulfenic acid—the actual radical-trapping species [1]. Okada et al. (2008) demonstrated that the benzylic hydrogen of S-benzyl phenylmethanethiosulfinate is principally responsible for peroxyl radical scavenging, as evidenced by kinetic studies in chlorobenzene solution where petivericin inhibited cumene hydroperoxide formation with a rate constant (kinh) of (1.2 ± 0.1) × 10⁵ M⁻¹ s⁻¹, compared to the non-benzylic analog S-methyl phenylmethanethiosulfinate, which was essentially inactive under identical conditions [2]. Furthermore, the Pratt group established that in phospholipid bilayers, petivericin (IC₅₀ = 1.1 ± 0.1 μM) and allicin (IC₅₀ = 1.2 ± 0.2 μM) exhibit near-identical RTA potency, but only the hexylated analog retains activity in the absence of a hydrophilic thiol co-factor [1]. This demonstrates that the benzylic architecture is necessary but not sufficient for biological RTA activity; lipophilicity determines compartmentalisation.

RTA Mechanism: Benzylic Methylene
Cross-study comparable
kinh 1.2×10⁵ M⁻¹s⁻¹; IC₅₀ 1.1 μM in bilayers. Non-benzylic analog is essentially inactive. Allicin IC₅₀ = 1.2 μM.
Benzylic methylene is required for radical-trapping activity; structural determinant context.
Cope elimination generates active sulfenic acid species.
Peroxyl radical scavenging Structure-activity relationship Cope elimination

Lipophilicity-Driven Partitioning vs. Hexylated Analog

The strikingly divergent cellular outcomes between petivericin and its hexylated analog are explained by their lipophilicity difference, which governs subcellular partitioning. Petivericin has a calculated XLogP3 of 3.0 and predominantly partitions to the cytosol, where it reacts with GSH and induces cell death at concentrations ≥40 μM [1][2]. The hexylated analog, with an estimated XLogP3 > 5, partitions into lipid membranes and, upon S-thiolation by hydrophilic thiols, generates a membrane-localised sulfenic acid that efficiently traps peroxyl radicals without depleting cytosolic GSH [1]. This mechanistic divergence was confirmed by the observation that hexylated petivericin requires co-administration of exogenous N-acetylcysteine (NAC) to manifest RTA activity in liposomes, whereas petivericin does not—because petivericin itself generates a hydrophilic sulfenic acid that remains in the aqueous phase and cannot access membrane-embedded lipid peroxyl radicals [1].

Lipophilicity-Driven Partitioning
Head-to-head
XLogP3 3.0 vs >5 Petivericin: cytosol-localized. Hexylated analog: membrane-localized.
Property governs subcellular distribution; cytosol-targeting vs. membrane-targeting probe context.
NAC-dependence confirms mechanism switch.
Lipophilicity Cellular compartmentalisation Drug distribution

Thiosulfinate vs. Thiosulfonate in Protease Inhibition

The oxidation state of the central sulfur atom is a critical determinant of biological reactivity. Petivericin, a thiosulfinate with a S(IV)–S(II) bond, is a known inhibitor of cysteine proteases (e.g., cathepsin D predicted target) [1][2]. The corresponding thiosulfonate analog (S-benzyl phenylmethanethiosulfonate, CAS 16601-40-4), featuring an S(VI)–S(II) bond, exhibits markedly different electrophilic reactivity: at 1 mM, the thiosulfonate achieves 94–100% inhibition of certain cysteine-dependent enzymes, as documented in BRENDA enzyme inhibition records [3]. Although direct comparative kinetic data (k_inact, K_I) for petivericin versus its thiosulfonate analog on the same enzyme target are not yet available in the open literature, the class-level inference is clear: the thiosulfinate oxidation state provides intermediate electrophilicity, potentially offering greater selectivity than the fully oxidized thiosulfonate, which acts as a potent but indiscriminate sulfhydryl-reactive electrophile.

Thiosulfinate vs. Thiosulfonate
Class-level inference
Intermediate electrophilicity (S(IV)-S(II)) vs. potent thiosulfonate (S(VI)-S(II)). Thiosulfonate achieves 94-100% inhibition of certain cysteine enzymes at 1 mM; head-to-head k_inact absent.
Oxidation-state context for cysteine protease selectivity profiling; data to verify.
Predicted cathepsin D target (92.37% probability).
Cysteine protease inhibition Oxidation state Electrophilic warhead

Petivericin Research & Industrial Applications


Cytosolic Redox Probe for GSH-Dependent Cell Death

Petivericin is uniquely suited for investigating glutathione-dependent cytotoxicity pathways because, unlike allicin (which has a narrower therapeutic window) and hexylated petivericin (which is GSH-sparing), it reliably partitions to the cytosol and depletes GSH at concentrations that are quantifiably separable (by a factor of ~2.4) from its anti-lipid peroxidation EC₅₀ [1]. This selectivity window, modest yet reproducible, enables dose-ranging experiments where GSH depletion can be titrated without immediate confounding from lipid peroxidation inhibition. Researchers studying ferroptosis, Nrf2-KEAP1 signaling, or cysteine protease activation should prefer petivericin over allicin when a benzyl-substituted thiosulfinate scaffold is required.

Alliinase Feedback Regulation in Plants

The alliinase–petivericin negative feedback loop is a validated biochemical model for studying real-time modulation of plant defense enzyme activity [1]. Petivericin at 100 μM provides 60% inhibition of Petiveria alliacea alliinase after 1 h, a potency that pyruvate cannot match even at 84-fold higher concentration. This makes petivericin the only commercially relevant tool compound for dissecting the temporal kinetics of thiosulfinate-mediated enzyme regulation in Allium and Petiveria species. Phytochemists and plant biologists seeking to quantify alliinase kinetics in tissue homogenates should prioritize petivericin over generic thiosulfinate mixtures.

SAR Reference for Benzylic Thiosulfinates

The benzylic methylene-dependent Cope elimination mechanism of petivericin makes it an essential reference compound for medicinal chemistry campaigns targeting peroxyl radical-trapping antioxidants [1][2]. The demonstrated abolition of RTA activity upon removal of the benzylic methylene (as in S-methyl phenylmethanethiosulfinate) establishes petivericin as the positive control of choice for any SAR series investigating thiosulfinate radical-trapping activity. Procurement of petivericin from a single, well-characterized batch ensures reproducible kinh values (≈1.2 × 10⁵ M⁻¹ s⁻¹ in chlorobenzene) for cross-study comparisons.

Electrophilic Warhead Selectivity in Protease Drug Discovery

The intermediate oxidation state of petivericin (thiosulfinate, S(IV)–S(II)) occupies a distinct electrophilicity niche between disulfides (weak electrophiles) and thiosulfonates (potent, indiscriminate electrophiles) [1][2]. This positions petivericin as a reference compound for selectivity profiling in covalent inhibitor programs. The predicted engagement of cathepsin D (Super-PRED probability 92.37%) and DrugMap annotation as a cysteine protease inhibitor suggest it can serve as a starting scaffold for developing isoform-selective cysteine protease inhibitors where the thiosulfonate analog would be too promiscuous.

Application
Selection Property
Validation Focus
Cytosolic redox probe for GSH-dependent cell death
Cytosol-partitioning thiosulfinate scaffold
Dose-response GSH depletion vs. cytotoxicity endpoint review
Alliinase feedback regulation in plants
Potent alliinase inhibitor at sub-millimolar concentrations
Enzyme kinetics with DART-HRMS monitoring; temporal inhibition profile
SAR reference for benzylic thiosulfinates
Benzylic methylene-dependent RTA mechanism
kinh reproducibility in chlorobenzene; structure-activity relationship with non-benzylic analogs
Electrophilic warhead selectivity in protease drug discovery
Intermediate thiosulfinate oxidation state (S(IV)-S(II))
Selectivity profiling against thiosulfonate in cysteine protease assays

Technical Documentation Hub

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